Umbralisib R-enantiomer
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP5264 R-enantiomer involves several steps, including the preparation of the chiral intermediate and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of chiral catalysts and selective reagents to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production of RP5264 R-enantiomer typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
RP5264 R-enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of RP5264 R-enantiomer, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
RP5264 R-enantiomer has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3Kδ pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of hematological malignancies and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3Kδ pathway.
Mechanism of Action
RP5264 R-enantiomer exerts its effects by selectively inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This inhibition leads to a reduction in the phosphorylation of downstream targets, such as AKT, which plays a critical role in cell survival and proliferation. By blocking the PI3Kδ pathway, RP5264 R-enantiomer can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
TGR-1202: The active enantiomer of RP5264, which has a higher potency in inhibiting PI3Kδ.
Duvelisib: Another PI3Kδ inhibitor with similar therapeutic applications.
Idelalisib: A well-known PI3Kδ inhibitor used in the treatment of certain types of cancer.
Uniqueness
RP5264 R-enantiomer is unique due to its selective inhibition of PI3Kδ and its lower activity compared to TGR-1202. This makes it a valuable tool for studying the specific effects of PI3Kδ inhibition without the higher potency and potential side effects associated with more active inhibitors .
Properties
IUPAC Name |
2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCFHHAEHNCFT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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